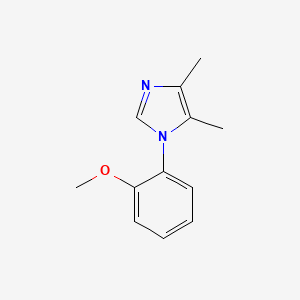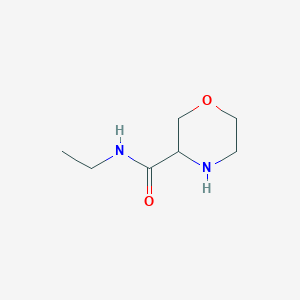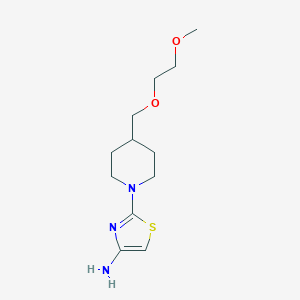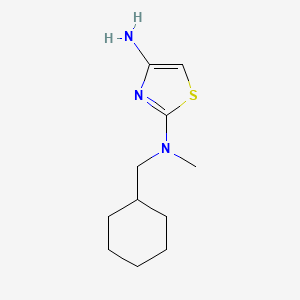
1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound characterized by the presence of an imidazole ring substituted with a 2-methoxyphenyl group and two methyl groups at positions 4 and 5
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode ist die Kondensation von 2-Methoxybenzaldehyd mit Aceton in Gegenwart von Ammoniumacetat, gefolgt von der Cyclisierung zur Bildung des Imidazolrings. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Reinigungsprozess beinhaltet oft die Umkristallisation oder chromatographische Verfahren, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Imidazol-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Imidazolderivate zu erhalten.
Substitution: Elektrophile Substitutionsreaktionen können am Phenylring auftreten, insbesondere an den ortho- und para-Positionen relativ zur Methoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden:
Oxidation: Imidazol-N-oxide.
Reduktion: Reduzierte Imidazolderivate.
Substitution: Halogenierte, nitrierte oder sulfonierte Imidazolderivate.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Erforscht als potenzielles Therapeutikum aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an deren aktive Zentren bindet, oder die Rezeptorfunktion verändern, indem es als Agonist oder Antagonist wirkt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Ähnliche Verbindungen:
1-(2-Methoxyphenyl)piperazin: Bekannt für seine stimulierenden Wirkungen und seine Verwendung in der pharmazeutischen Chemie.
2-(2-Methoxyphenyl)imidazol: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch in der Position der Methoxygruppe.
4,5-Dimethylimidazol: Fehlt die 2-Methoxyphenylgruppe, aber es teilt die Imidazol-Kernstruktur.
Einzigartigkeit: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazol ist einzigartig aufgrund der Kombination der 2-Methoxyphenylgruppe und der Dimethylsubstitution am Imidazolring. Diese spezifische Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen wertvoll machen .
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)piperazine: Known for its stimulant effects and use in medicinal chemistry.
2-(2-Methoxyphenyl)imidazole: Shares structural similarities but differs in the position of the methoxy group.
4,5-Dimethylimidazole: Lacks the 2-methoxyphenyl group but shares the imidazole core structure.
Uniqueness: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is unique due to the combination of the 2-methoxyphenyl group and the dimethyl substitution on the imidazole ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-6-4-5-7-12(11)15-3/h4-8H,1-3H3 |
InChI-Schlüssel |
SSDGWHBCLXIYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)C2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)


